Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate
Description
Methyl (S)-2-((2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino)pentanoate is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine core substituted with an amino group at position 2 and a methyl group at position 5.
Properties
Molecular Formula |
C13H18N4O2S |
|---|---|
Molecular Weight |
294.38 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]pentanoate |
InChI |
InChI=1S/C13H18N4O2S/c1-4-5-8(12(18)19-3)15-11-10-9(7(2)6-20-10)16-13(14)17-11/h6,8H,4-5H2,1-3H3,(H3,14,15,16,17)/t8-/m0/s1 |
InChI Key |
FMHHQNSEIRLQRU-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC1=NC(=NC2=C1SC=C2C)N |
Canonical SMILES |
CCCC(C(=O)OC)NC1=NC(=NC2=C1SC=C2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-D]pyrimidine ring system.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents such as ammonia or primary amines.
Methyl Ester Formation: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using reagents like methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Biochemical Research: The compound is used as a tool to study biochemical pathways and molecular interactions.
Industry: It finds applications in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in Pyridopyrimidine Derivatives
Pyridopyrimidines, such as (2S)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol (Entry 23, ), share a pyrido[3,2-d]pyrimidine core but replace the thiophene ring with pyridine. For instance, Entry 23 targets the TLR8 receptor in chronic hepatitis B therapy, whereas thieno[3,2-d]pyrimidines may exhibit distinct selectivity due to sulfur’s electron-rich nature. Additionally, the pentanoate ester in the target compound contrasts with Entry 23’s hexanol group, suggesting differences in solubility and bioavailability .
Key Differences:
- Core Heterocycle: Thieno[3,2-d]pyrimidine (target) vs. pyrido[3,2-d]pyrimidine (Entry 23).
- Substituents: Methyl and pentanoate (target) vs. fluoro and hexanol (Entry 23).
- Therapeutic Targets: TLR8 (Entry 23) vs. undetermined kinase or antiviral pathways (target).
Pyrrolopyrimidine-Based EGFR Inhibitors
Compound 26 from , (S)-2-((6-(4-fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol, features a pyrrolo[2,3-d]pyrimidine core. Compared to the target compound’s thieno core, pyrrolo derivatives often exhibit enhanced metabolic stability due to reduced oxidative susceptibility. However, the trimethylsilyl group in Compound 26 introduces steric bulk, which may hinder permeability. The target compound’s methyl and pentanoate groups likely balance lipophilicity and solubility better, favoring oral bioavailability .
Key Differences:
- Core Stability: Thieno[3,2-d]pyrimidine (oxidatively stable) vs. pyrrolo[2,3-d]pyrimidine (metabolically stable).
- Functional Groups: Pentanoate ester (target) vs. hydroxymethylphenyl (Compound 26).
Pentanamide Derivatives and Physicochemical Properties
describes pentanamide derivatives like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide. While structurally distinct, these compounds share pentanamide/pentanoate chains, enabling comparisons of ester vs. amide effects. The target compound’s ester group likely increases hydrolysis susceptibility compared to amides but improves passive diffusion.
Key Differences:
- Functional Groups: Ester (target) vs. amide ( compounds).
- Solubility: Higher for amides (polar) vs. esters (moderate).
Comparative Data Table
Biological Activity
Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified under thienopyrimidines, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 294.42 g/mol. The structural features include a thieno[3,2-D]pyrimidine core, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.42 g/mol |
| CAS Number | 1648566-56-6 |
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, suggesting a potential role as an antibiotic agent. The mechanism of action is hypothesized to involve inhibition of bacterial enzyme pathways essential for nucleic acid synthesis.
Anticancer Activity
Thienopyrimidine compounds have been studied for their anticancer properties. This compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines.
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis pathway of pyrimidines. This inhibition disrupts pyrimidine metabolism, particularly in rapidly dividing cells such as bacteria and cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Activity : In a preclinical trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
